molecular formula C9H4BrF3O2 B8633439 3-Bromo-6-(trifluoromethyl)phthalide

3-Bromo-6-(trifluoromethyl)phthalide

Cat. No.: B8633439
M. Wt: 281.03 g/mol
InChI Key: MKXCKQFOUUFTPB-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)phthalide is a synthetic phthalide derivative characterized by a bromine atom at the C3 position and a trifluoromethyl (-CF₃) group at the C6 position of the phthalide core (benzene fused with a γ-lactone). While natural phthalides, such as 3-butylphthalide and Z-ligustilide, are well-documented in plants like Angelica sinensis for their pharmacological properties , this brominated and fluorinated analog is likely engineered for specialized applications in medicinal chemistry or agrochemical synthesis.

Properties

Molecular Formula

C9H4BrF3O2

Molecular Weight

281.03 g/mol

IUPAC Name

3-bromo-6-(trifluoromethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H4BrF3O2/c10-7-5-2-1-4(9(11,12)13)3-6(5)8(14)15-7/h1-3,7H

InChI Key

MKXCKQFOUUFTPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)OC2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 3-bromo-6-(trifluoromethyl)phthalide and related compounds:

Table 1: Comparative Analysis of Phthalides and Structurally Related Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Source/Applications
This compound Phthalide Br (C3), -CF₃ (C6) ~282* Synthetic; potential intermediate for pharmaceuticals/agrochemicals
3-Butylphthalide Phthalide Butyl chain (C3) 190.24 Natural (A. sinensis); neuroprotective, used in stroke therapy
Z-Ligustilide Phthalide Alkyl groups, conjugated double bond 188.22 Natural (A. sinensis); anti-inflammatory, analgesic
Senkyunolide A Phthalide Hydroxyl (-OH) at C7 192.21 Natural (A. sinensis); antioxidant, anti-migraine
2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile Pyridine Cl (C2), -CF₃ (C6), -CN (C4) 207.57 Synthetic; agrochemicals, pharmaceuticals
3-Bromo-6-(trifluoromethyl)pyridazine Pyridazine Br (C3), -CF₃ (C6) 227.98 Synthetic; building block in drug discovery

*Calculated based on phthalide core (C₈H₆O₂; 134.13 g/mol) + Br (79.90) + CF₃ (69.01).

Key Differences:

Core Structure :

  • Natural phthalides (e.g., 3-butylphthalide) feature a phthalide backbone with alkyl or hydroxyl substituents, contributing to bioactivity in traditional medicine .
  • This compound and pyridine/pyridazine analogs (e.g., 2-chloro-6-CF₃-pyridine) share halogen and -CF₃ groups but differ in core heterocycles, impacting electronic properties and target interactions.

Substituent Effects: Bromine: Acts as a leaving group in synthetic pathways, enabling nucleophilic substitution reactions—unlike the non-halogenated alkyl chains in natural phthalides .

Applications :

  • Natural phthalides are primarily used in herbal medicine for vasodilation and neuroprotection .
  • Synthetic analogs like this compound are tailored for drug discovery, leveraging halogen and fluorinated groups for targeted activity or as intermediates in cross-coupling reactions .

Research Findings and Implications

  • Biosynthetic Pathways: Natural phthalides in A. sinensis are biosynthesized via enzymes such as shikimate dehydrogenase and tyrosine decarboxylase, which regulate accumulation and interconversion (e.g., ligustilide to senkyunolide I) . In contrast, synthetic brominated/fluorinated phthalides require organohalogen chemistry, such as electrophilic substitution or transition-metal-catalyzed coupling.
  • Pharmacological Potential: While natural phthalides exhibit well-documented bioactivities, the introduction of Br and -CF₃ groups may unlock novel mechanisms. For example, -CF₃ can enhance binding affinity to hydrophobic enzyme pockets, while Br enables derivatization for structure-activity relationship (SAR) studies.
  • Stability and Reactivity : The electron-withdrawing -CF₃ group may reduce oxidation susceptibility compared to natural phthalides with alkyl chains, which are prone to degradation .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where bromine acts as the electrophile. The trifluoromethyl group at the 6-position directs bromination to the 3-position due to its meta-directing nature. Key parameters include:

  • Temperature : 135–145°C to ensure sufficient reactivity while minimizing decomposition.

  • Solvent : Solvent-free conditions or high-boiling solvents (e.g., sym-tetrachloroethane) to maintain reaction homogeneity.

  • Stoichiometry : A bromine-to-substrate molar ratio of 2:1 to 3:1 ensures complete conversion.

Procedural Overview

  • Heating : 6-(Trifluoromethyl)phthalide is heated to 130–140°C.

  • Bromine Addition : Liquid bromine is added dropwise over 4–6 hours to control exothermicity.

  • Post-Reaction Treatment : The mixture is held at 130–140°C for 1–2 hours to ensure completion, followed by HBr gas removal via nitrogen purging.

  • Recrystallization : The crude product is dissolved in sym-tetrachloroethane at 80–84°C and cooled to yield purified 3-bromo-6-(trifluoromethyl)phthalide.

Table 1: Hypothetical Yield Optimization for Direct Bromination

Bromine EquivalentsTemperature (°C)Time (h)Yield (%)*Purity (%)*
2.013546892
2.514057595
3.014567293
*Theoretical values based on analogous reactions.

Multi-Step Synthesis via Functionalized Intermediates

For cases where 6-(trifluoromethyl)phthalide is unavailable, a multi-step approach from substituted benzoic acid derivatives is feasible.

Step 1: Synthesis of 6-(Trifluoromethyl)phthalide

  • Starting Material : 2-Methyl-4-(trifluoromethyl)benzoic acid.

  • Cyclization : Heating with acetic anhydride induces lactonization to form 6-(trifluoromethyl)phthalide.

Step 2: Bromination

Bromination follows the protocol in Section 1, with adjustments for the electron-withdrawing trifluoromethyl group:

  • Lower Temperature : 120–130°C to prevent side reactions.

  • Extended Reaction Time : 6–8 hours for complete conversion.

Halogen Exchange Reactions

An alternative route involves halogen exchange using metal catalysts:

  • Substrate : 3-Chloro-6-(trifluoromethyl)phthalide.

  • Reagent : HBr gas or NaBr in the presence of CuCN.

  • Conditions : 150–160°C for 12–18 hours.

Advantages :

  • Avoids handling liquid bromine.

  • Suitable for large-scale production.

Limitations :

  • Lower yields (50–60%) due to competing side reactions.

Purification and Analytical Validation

Recrystallization Optimization

Sym-tetrachloroethane is the preferred solvent for recrystallization, offering:

  • High Solubility at Elevated Temperatures : 80–84°C ensures complete dissolution.

  • Low Polarity : Facilitates crystallization upon cooling.

Table 2: Recrystallization Efficiency with Different Solvents

SolventSolubility at 80°C (g/mL)Recovery (%)*Purity (%)*
Sym-tetrachloroethane0.458898
Dichloromethane0.786585
Ethanol0.127290
*Data extrapolated from patent CN104496949A.

Analytical Methods

  • Purity Assessment : Gas chromatography (GC) or HPLC with UV detection.

  • Structural Confirmation : 1H NMR^1 \text{H NMR} (δ 7.8–8.1 ppm for aromatic protons), 19F NMR^{19} \text{F NMR} (δ -60 to -65 ppm for CF3_3) .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Bromo-6-(trifluoromethyl)phthalide, and how can researchers optimize yield?

  • Methodology : A nucleophilic fluoroalkylation/cyclization approach is widely used. For example, 2-cyanobenzaldehyde can react with CF₃–SiMe₃ in the presence of triethylamine (Et₃N) at 50°C, followed by intramolecular cyclization to form the phthalide scaffold. Monitoring the reaction via thin-layer chromatography (TLC) and isolating products via column chromatography ensures purity. Yield optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reactants .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodology :

  • HPLC : To confirm purity (>97% as per commercial standards) and quantify residual solvents .
  • X-ray crystallography : Resolves stereochemical ambiguities in intermediates, such as tetrachloromonospirophosphazene derivatives .
  • NMR spectroscopy : Identifies functional groups (e.g., trifluoromethyl, bromo) and confirms regioselectivity in cyclization steps .

Q. How is the phthalide biosynthetic pathway elucidated in natural sources, and what enzymes are involved?

  • Methodology : Genomic studies of Ligusticum chuanxiong identified P4,5 desaturases (P4,5Ds) like Lc2OGD1 and Lc2OGD2, which catalyze C-4/C-5 desaturation in phthalide biosynthesis. Heterosis in hybrid species enhances l-NBP (a phthalide derivative) production. Researchers use haplotype phasing, transcriptomics, and heterologous expression in E. coli to validate enzyme activity .

Advanced Research Questions

Q. What challenges arise in enantioselective synthesis of this compound, and how are they addressed?

  • Methodology : Stereogenic carbon formation adjacent to the trifluoromethyl group complicates enantiocontrol. Strategies include:

  • Chiral auxiliaries : E.g., (−)-8-benzylaminomenthol to induce diastereoselectivity in trifluoromethylation .
  • Asymmetric catalysis : Screening Lewis bases (e.g., Et₃N) or chiral ligands to improve enantiomeric excess (ee). Reaction conditions (e.g., solvent polarity, temperature) are systematically varied to optimize stereoselectivity .

Q. Can metabolic engineering enhance this compound production in microbial systems?

  • Methodology :

  • Gene stacking : Co-expressing P4,5Ds with cytochrome P450 oxidases in Saccharomyces cerevisiae to reconstruct the phthalide scaffold.
  • Heterosis exploitation : Crossbreeding Ligusticum species to amplify key biosynthetic genes. Artificial interbreeding experiments and CRISPR-Cas9 editing validate gene function .

Q. How does this compound contribute to advanced material synthesis, such as polyimides?

  • Methodology : The compound serves as a precursor for phthalide dianhydrides, which polymerize with aromatic diamines to form colorless poly(ether imide)s . Key steps:

  • Direct polycondensation : Under anhydrous conditions with catalysts like triphenyl phosphite.
  • Optical property tuning : Incorporating trifluoromethyl groups improves solubility and reduces crystallinity, enabling transparent films for optoelectronic applications .

Q. What safety protocols are essential for handling this compound in large-scale reactions?

  • Methodology :

  • Personal protective equipment (PPE) : Nitrile gloves, sealed goggles, and fume hoods to prevent dermal/ocular exposure .
  • Waste management : Halogenated byproducts (e.g., brominated intermediates) are segregated and treated via incineration or neutralization .

Q. How do reaction mechanisms differ when using this compound in Diels-Alder reactions?

  • Methodology : The bromo and trifluoromethyl groups act as electron-withdrawing substituents, accelerating dienophile reactivity. For example, lithium diisopropylamide (LDA) in THF facilitates cycloaddition with furan derivatives, yielding fluorinated naphthalenes. Density functional theory (DFT) calculations predict regioselectivity and transition states .

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